![molecular formula C17H14N6O2S2 B3008012 2-((3-(4-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(噻唑-2-基)乙酰胺 CAS No. 852376-72-8](/img/structure/B3008012.png)

2-((3-(4-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

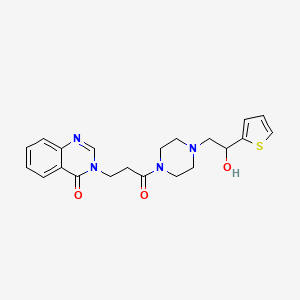

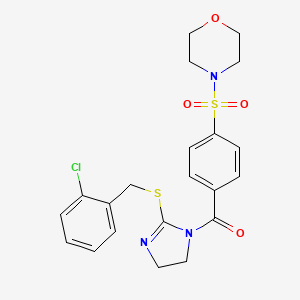

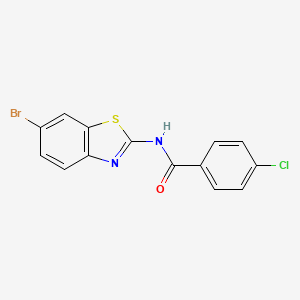

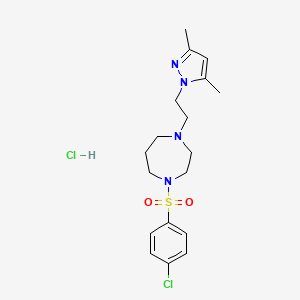

Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .

Molecular Structure Analysis

The molecular structure of these compounds often involves a nearly orthogonal methoxyphenyl group, which disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .Chemical Reactions Analysis

The thermal stabilities of these compounds were investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values is observed .Physical And Chemical Properties Analysis

These compounds exhibit superior thermostability . The energetic salts also exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .科学研究应用

合成和结构分析

- 研究人员已经开发了合成各种乙酰胺的方法,包括与本化合物相关的乙酰胺,突出了 [1,2,4] 三唑并 [4,3-b] 哒嗪衍生物在药物化学中的重要性,因为它们具有不同的生物学特性 (Karpina 等人,2019).

- 另一项研究集中于合成 6-氯-3-[(4-氯-3-甲基苯氧基)甲基][1,2,4]三唑并[4,3-b]哒嗪,并通过各种光谱技术和密度泛函理论计算阐明了其结构 (Sallam 等人,2021).

生物学评估和药理活性

- 相关化合物 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺的改性,当乙酰胺基被烷基脲部分取代时,显示出显着的抗癌作用和较低的毒性 (Wang 等人,2015).

杀虫剂应用

- 一些衍生物已被合成用作杀虫剂,对某些害虫表现出有效性 (Fadda 等人,2017).

抗癌和抗菌活性

- 基于 [1,2,4] 三唑并 [4,3-b] 哒嗪衍生物的化合物在抑制癌细胞系和在各种研究中显示出抗菌特性方面显示出有希望的结果 (Kumar 等人,2019).

作为 COX 抑制剂的潜力

- 一些衍生物,特别是带有 4-甲氧基苯基基团的衍生物,对 COX-2 酶表现出很强的抑制活性,表明在炎症和疼痛管理中具有潜在的治疗应用 (Ertas 等人,2022).

作用机制

- The compound’s primary target is histone acetyltransferase PCAF (P300/CBP-associated factor). PCAF plays a crucial role in gene regulation by acetylating histones and other proteins, thereby modulating chromatin structure and gene expression .

Target of Action

Result of Action

未来方向

These compounds may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .

属性

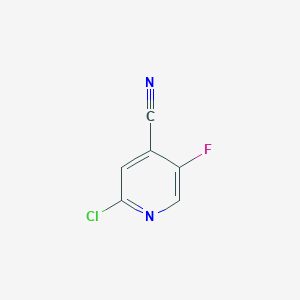

IUPAC Name |

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S2/c1-25-12-4-2-11(3-5-12)16-21-20-13-6-7-15(22-23(13)16)27-10-14(24)19-17-18-8-9-26-17/h2-9H,10H2,1H3,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFBFSBLVXGXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)

![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)